7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid
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Overview
Description
7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a compound belonging to the class of organic compounds known as thiophene carboxylic acids. These compounds contain a thiophene ring, which is a five-membered ring made up of four carbon atoms and one sulfur atom, with a carboxylic acid group attached. The presence of a bromine atom and a hydroxyl group on the benzothiophene ring adds to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, which generates 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal-Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
the general approach involves large-scale synthesis using the aforementioned synthetic routes, followed by purification processes such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 7-bromo-3-oxo-benzo[b]thiophene-2-carboxylic acid.
Reduction: Formation of 7-bromo-3-hydroxybenzo[b]thiophene-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the bromine atom and hydroxyl group may influence its binding affinity and reactivity with biological molecules .
Comparison with Similar Compounds
Similar Compounds
7-Bromobenzo[b]thiophene-2-carboxylic acid: Similar structure but lacks the hydroxyl group.
2-Bromo-3-thiophenecarboxylic acid: Similar structure but lacks the benzene ring.
Uniqueness
7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both a bromine atom and a hydroxyl group on the benzothiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that exhibits significant biological activity, particularly in antimicrobial and anticancer applications. This compound belongs to the class of benzo[b]thiophenes and is characterized by the presence of a bromine atom, a hydroxyl group, and a carboxylic acid functional group. Its molecular formula is C9H5BrO2S, with a molecular weight of approximately 273.10 g/mol. The unique structural features of this compound contribute to its diverse biological activities.
Chemical Structure and Properties
The compound's structure includes a thiophene ring fused with a benzene ring, which enhances its reactivity and interaction with biological targets such as enzymes and receptors. The presence of both bromine and hydroxyl groups plays a crucial role in its biological profile.
Property | Details |
---|---|
Molecular Formula | C9H5BrO2S |
Molecular Weight | 273.10 g/mol |
Functional Groups | Hydroxyl, Carboxylic Acid |
Structural Characteristics | Fused benzene-thiophene ring |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism behind this activity is believed to involve the disruption of bacterial cell walls or interference with metabolic processes within the bacteria, leading to cell death or inhibition of growth.
Anticancer Activity
The compound has shown potential in inhibiting cancer cell proliferation. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. For instance, it has been reported to affect pathways related to GSK-3β, which is crucial in cancer biology .
Other Biological Activities
In addition to antimicrobial and anticancer effects, this compound may possess antioxidant and anti-inflammatory properties. These activities are essential for protecting cells from oxidative stress and inflammation-related damage, further supporting its therapeutic potential .
The exact mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific enzymes or receptors, influencing their activity and leading to desired biological outcomes. The binding affinity may be enhanced due to the unique combination of functional groups present in the molecule.
Case Studies
Several studies have focused on the biological activity of compounds similar to this compound, providing insights into its potential applications:
- Antimicrobial Efficacy : A study demonstrated that derivatives of benzo[b]thiophenes showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, indicating that structural modifications could enhance bioactivity.
- Cancer Cell Studies : Research involving cancer cell lines revealed that compounds structurally related to this compound could inhibit cell growth significantly, suggesting a promising avenue for developing anticancer agents .
Properties
Molecular Formula |
C9H5BrO3S |
---|---|
Molecular Weight |
273.10 g/mol |
IUPAC Name |
7-bromo-3-hydroxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H5BrO3S/c10-5-3-1-2-4-6(11)8(9(12)13)14-7(4)5/h1-3,11H,(H,12,13) |
InChI Key |
XKDJZVHVPJXCBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=C2O)C(=O)O |
Origin of Product |
United States |
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